molecular formula C15H23N B15157789 N-Benzyl-N-ethylhex-1-en-1-amine CAS No. 651718-36-4

N-Benzyl-N-ethylhex-1-en-1-amine

Katalognummer: B15157789
CAS-Nummer: 651718-36-4
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: BFEHFTLEONRGGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-ethylhex-1-en-1-amine is an organic compound with the molecular formula C15H23N. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to an ethyl group and a hex-1-en-1-amine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethylhex-1-en-1-amine typically involves the reaction of benzylamine with ethylhex-1-en-1-amine under controlled conditions. One common method is the reductive amination of benzylamine with hex-1-en-1-aldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-ethylhex-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-ethylhex-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-ethylhex-1-en-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-N-ethylhex-1-en-1-amine is unique due to the presence of the hex-1-en-1-amine moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique reactivity and interactions compared to its analogs .

Eigenschaften

CAS-Nummer

651718-36-4

Molekularformel

C15H23N

Molekulargewicht

217.35 g/mol

IUPAC-Name

N-benzyl-N-ethylhex-1-en-1-amine

InChI

InChI=1S/C15H23N/c1-3-5-6-10-13-16(4-2)14-15-11-8-7-9-12-15/h7-13H,3-6,14H2,1-2H3

InChI-Schlüssel

BFEHFTLEONRGGV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CN(CC)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.